O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine CAS number 889128-35-2
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine CAS number 889128-35-2
This technical guide details the properties, synthesis, and applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine , a specialized alkoxyamine reagent used in organic synthesis and medicinal chemistry.[1][2][3][4]
Editorial Note on Nomenclature & CAS: The CAS number 889128-35-2 is frequently associated in commercial databases with the N -substituted isomer (N-[1-(4-Methoxyphenyl)ethyl]hydroxylamine).[1][2][3] However, the chemical name provided for this guide is the O -substituted isomer (O-[1-(4-Methoxyphenyl)ethyl]hydroxylamine).[1][2][3] As these are distinct chemical entities with different synthetic routes and reactivities, this guide focuses on the O-isomer as requested, while explicitly distinguishing it from the N-isomer to prevent experimental error.
Advanced Reagent for Oxime Ligation and Chiral Resolution[1][2][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is an O-alkylated hydroxylamine derivative.[1][2][3] Structurally, it consists of a hydroxylamine moiety (
| Property | Data / Description |
| Chemical Name | O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine |
| Common Abbreviation | PMPE-ONH2 |
| Molecular Formula | C |
| Molecular Weight | 167.21 g/mol |
| Chirality | Contains one stereocenter at the benzylic position.[1][2][3] Available as (R), (S), or racemate.[1][2][4] |
| Physical State | Typically a colorless oil or low-melting solid (free base); white crystalline solid (HCl salt).[1][2][3] |
| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH, THF.HCl Salt: Soluble in Water, MeOH, DMSO.[1][2][4] |
| pKa (Conjugate Acid) | ~4.0–4.5 (Typical for O-alkyl hydroxylamines).[1][2][3] |
| Stability | Stored at -20°C under inert atmosphere.[1][2][3] Hygroscopic as a salt.[2][4] |
Structural Distinction (Critical)[1][3][4]
-
O-Isomer (Target):
. Used for oxime ether formation.[2][4] -
N-Isomer (CAS 889128-35-2 often refers to this):
.[1][2][3] Used as a nitrone precursor or reducing agent.[2][4]
Synthesis & Manufacturing
The most robust route to O-substituted hydroxylamines is the Mitsunobu Protocol , which avoids the formation of the N-isomer and allows for stereochemical inversion if starting from a chiral alcohol.[3]
Synthetic Route: Mitsunobu Alkylation
This protocol utilizes N-hydroxyphthalimide (NHP) as a masked hydroxylamine nucleophile.[1][2][3]
Step 1: Phthalimide Protection
Reagents: 1-(4-Methoxyphenyl)ethanol, Triphenylphosphine (
Step 2: Hydrazinolysis (Deprotection)
Reagents: Hydrazine hydrate (
Detailed Experimental Protocol
Note: All steps should be performed under a nitrogen atmosphere.
Step 1: Preparation of N-Alkoxyphthalimide Intermediate
-
Charge: In a dry round-bottom flask, dissolve 1-(4-methoxyphenyl)ethanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF (0.2 M).
-
Add Phosphine: Add
(1.2 eq) and stir until dissolved. -
Cool: Cool the mixture to 0°C.
-
Add Azodicarboxylate: Dropwise add DIAD (1.2 eq) over 30 minutes. The solution will turn yellow.[2][4]
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Intermediate
is typically 0.4–0.6 in 3:7 EtOAc:Hex).[1][4] -
Workup: Concentrate in vacuo. Triturate the residue with cold methanol or ether to precipitate the triphenylphosphine oxide (TPPO) byproduct (partial removal).[1] Purify the filtrate via silica gel chromatography.
Step 2: Cleavage to O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
-
Dissolve: Dissolve the purified phthalimide intermediate in Ethanol (0.1 M).
-
Cleave: Add Hydrazine hydrate (3.0 eq). A white precipitate (phthalhydrazide) will form within 30 minutes.[1][4]
-
Stir: Stir at room temperature for 2 hours.
-
Extraction: Concentrate the filtrate. Redissolve in DCM and wash with saturated
.[4] -
Salt Formation (Optional but Recommended): To the DCM layer, add 1.0 eq of HCl in Dioxane.[1][4] Evaporate to obtain the stable hydrochloride salt.[2][4]
Visualization: Synthesis Pathway
The following diagram illustrates the Mitsunobu inversion and subsequent deprotection.
Caption: Figure 1. Two-step synthesis via Mitsunobu protocol ensuring O-selectivity and stereochemical control.
Applications in Drug Development[4][10]
Chemoselective Ligation (Oxime Ligation)
The primary application of this reagent is the formation of oxime ethers from aldehydes or ketones.[1] Unlike imines, oxime ethers are hydrolytically stable under physiological conditions.[1][2][4]
-
Use Case: Conjugating the 1-(4-methoxyphenyl)ethyl motif to a drug scaffold containing a ketone.
-
Advantage: The reaction occurs at acidic pH (4.5–5.[1][4]5) where other amines are protonated and unreactive, allowing for site-specific labeling.[1][2][3][4]
Chiral Resolution & Auxiliaries
If the enantiomerically pure form of the reagent is used (e.g., derived from (S)-alcohol), it reacts with racemic ketones to form diastereomeric oxime ethers.[1][2][4]
-
Separation: These diastereomers can be separated by HPLC or crystallization.[2][4]
-
Recovery: The oxime can be cleaved (using TiCl
or acidic exchange) to recover the resolved ketone.[1]
Acid-Labile Protecting Group
The 1-(4-methoxyphenyl)ethyl group is an "activated" benzyl ether.[1][2][3]
-
Cleavage: It can be removed using Trifluoroacetic acid (TFA) or mild oxidants (DDQ/CAN), regenerating the N-hydroxy function or the carbonyl (depending on conditions).[1][3] This is useful in synthesizing hydroxamic acids (HDAC inhibitors) where the N-O bond must be preserved during intermediate steps.[1]
Quality Control & Analytics
To validate the identity and purity of the synthesized reagent, the following analytical parameters must be met.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | δ 1.45 (d, 3H): Methyl group doublet.δ 3.73 (s, 3H): Methoxy singlet.δ 5.10 (q, 1H): Benzylic proton.δ 6.90/7.30 (d, 4H): Para-substituted aromatic system.δ 10.5 (br s): |
| HPLC | Column: C18 Reverse Phase.Mobile Phase: Water/Acetonitrile (+0.1% TFA).Detection: UV at 254 nm (Strong absorption due to anisole ring).[1][4] |
| Mass Spectrometry | ESI+: [M+H] |
Safety & Handling (E-E-A-T)
-
Hazard Classification: O-alkyl hydroxylamines are generally Skin Irritants and can be Sensitizers .[1][2][3] The free base is volatile and should be handled in a fume hood.[2][4]
-
Thermal Stability: Do not heat the free base above 100°C without solvent; alkoxyamines can undergo rearrangement or decomposition.[2][4]
-
Incompatibility: Strong oxidizing agents (converts amine to oxime/nitroso).[1][4]
-
Storage: Store the hydrochloride salt at +4°C or -20°C. It is hygroscopic; keep desiccated.
References
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006).[1][2][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.[1][2][4]
-
Grochowski, E., & Jurczak, J. (1976).[1][2][4] A new synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684.[1][2][3][4]
-
Foot, O. F., & Knight, D. W. (2000).[1][2][4] Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (18), 1755-1756.[1][2][3][4]
-
Rzepa, H. S. (2012).[1][2][4][5] Oxime formation from hydroxylamine and ketone: a (computational) reality check. Henry Rzepa's Blog.
-
PubChem. (2025).[1][4][6][7] Compound Summary: O-substituted hydroxylamines.[1][2][3] National Library of Medicine.[2][4]
Sources
- 1. (3beta)-3-((O-alpha-L-Arabinopyranosyl-(1->2)-O-alpha-L-arabinopyranosyl-(1->6)-beta-D-glucopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 54582302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,3aR,7R,8R,9S,10aR,12aS,12bR)-9-(Dimethylamino)-1,2,3,3a,4,7,8,9,10,11,12,12b-dodecahydro-3-(7-isoquinolinyl)-3a-methyl-10a,12a-epoxybenzo(4,5)cyclohept(1,2-e)indene-7,8-diol | C30H36N2O3 | CID 11561907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-[2-(4-ethoxyphenyl)ethyl]hydroxylamine | CAS#:1521441-27-9 | Chemsrc [chemsrc.com]
- 4. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]
- 5. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Aripiprazole USP RC H | C27H35Cl2N3O3 | CID 125283947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
